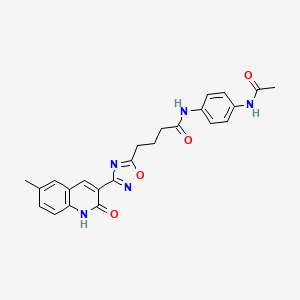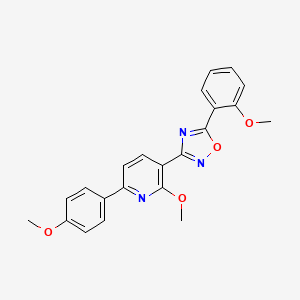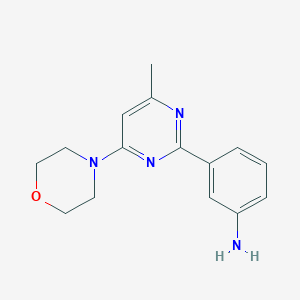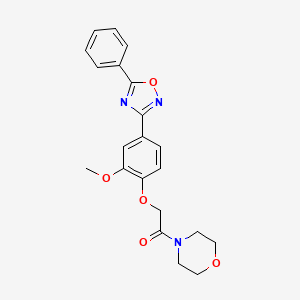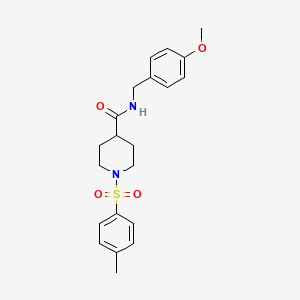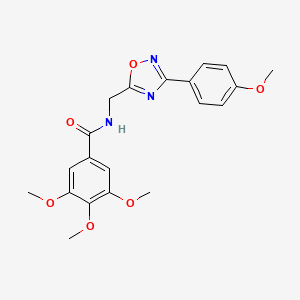
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as TMOB, is a synthetic compound that has shown potential as a research tool in the field of neuroscience. TMOB has been found to modulate the activity of certain ion channels in the brain, which makes it a promising candidate for studying the role of these channels in various physiological and pathological processes.
Mechanism of Action
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects on ion channels by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the site of binding. 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to interact with multiple types of ion channels, including TRPA1, TASK, and others.
Biochemical and Physiological Effects:
The effects of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide on ion channels can have a wide range of biochemical and physiological effects. For example, modulation of TRPA1 channels by 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to reduce pain and inflammation in animal models. Inhibition of TASK channels by 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to increase neuronal excitability, which could have implications for the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its specificity for certain ion channels. This allows researchers to selectively target these channels and study their function in a more controlled manner. However, one limitation of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is its relatively low potency compared to other ion channel modulators. This can make it difficult to achieve the desired effects at lower concentrations, which could limit its utility in certain experiments.
Future Directions
There are several potential future directions for research involving 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of interest is the development of more potent analogs of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide that could be used in experiments at lower concentrations. Another area of interest is the investigation of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide's effects on other types of ion channels, which could provide new insights into the role of these channels in various physiological processes. Finally, there is potential for the development of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide-based therapies for the treatment of pain, inflammation, and neurological disorders.
Synthesis Methods
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde. This intermediate is then reacted with N-(2-bromoethyl)benzamide to form 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide.
Scientific Research Applications
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been used in various scientific studies to investigate the role of ion channels in the brain. For example, 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to modulate the activity of TRPA1 channels, which are involved in pain sensation and inflammation. 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has also been found to inhibit the activity of TASK channels, which are involved in regulating neuronal excitability.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-25-14-7-5-12(6-8-14)19-22-17(29-23-19)11-21-20(24)13-9-15(26-2)18(28-4)16(10-13)27-3/h5-10H,11H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRGQMSYEMKUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)
